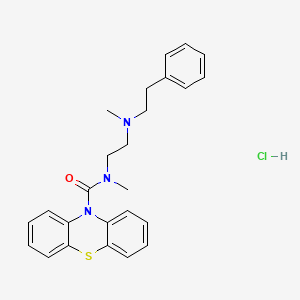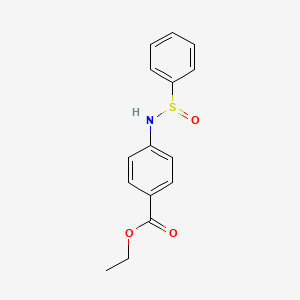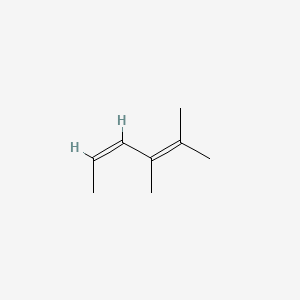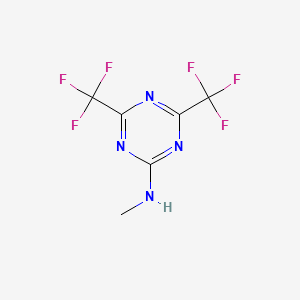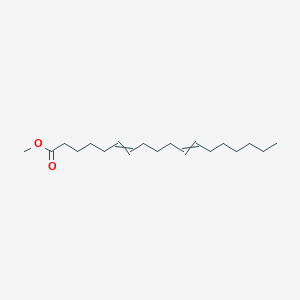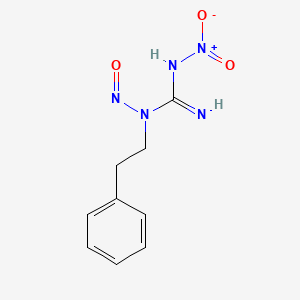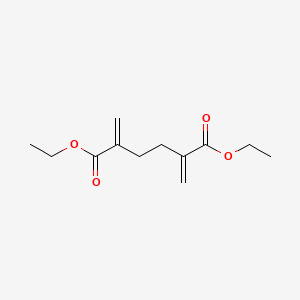
Diethyl 2,5-dimethylidenehexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of hexanedioic acid, featuring two ethyl ester groups and two methylidene groups at the 2 and 5 positions. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dimethylidenehexanedioate typically involves the esterification of 2,5-dimethylidenehexanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester. The reaction can be represented as follows:
2,5-Dimethylidenehexanedioic acid+2C2H5OHH2SO4Diethyl 2,5-dimethylidenehexanedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: this compound can be oxidized to 2,5-dimethylidenehexanedioic acid.
Reduction: Reduction yields diethyl 2,5-dimethylidenehexanediol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can participate in nucleophilic acyl substitution reactions, while the methylidene groups can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,5-dihydroxyterephthalate: Another diester with similar reactivity but different structural features.
Diethyl 2,5-dimethylhexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.
Uniqueness
Diethyl 2,5-dimethylidenehexanedioate is unique due to the presence of both ester and methylidene groups, which confer distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Eigenschaften
CAS-Nummer |
32670-57-8 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
diethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C12H18O4/c1-5-15-11(13)9(3)7-8-10(4)12(14)16-6-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
YXXNCVFJECWRRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)CCC(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



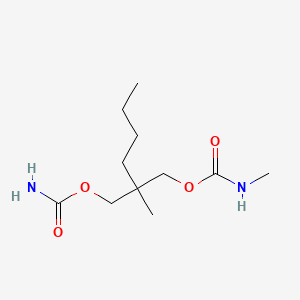
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

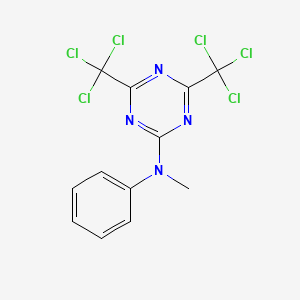
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
